molecular formula C13H15N7O2S2 B2413036 3-methyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058205-63-2

3-methyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2413036
CAS No.: 1058205-63-2
M. Wt: 365.43
InChI Key: JUGYAAHLMJLHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-methyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a complex organic molecule. It contains a thiophene moiety, which is a five-membered heteroaromatic ring containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Synthesis and Biological Activity

  • Antihypertensive Agents : A study by Bayomi et al. (1999) detailed the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, structurally related to prazosin, showing promising antihypertensive activity in vitro and in vivo. This class of compounds, including derivatives of the mentioned chemical structure, demonstrates potential in developing new antihypertensive drugs (Bayomi et al., 1999).

  • Antimicrobial and Antitumor Activities : Compounds with the triazolo[4,5-d]pyrimidine structure have been synthesized and tested for antimicrobial and antitumor activities. For instance, Hafez and El-Gazzar (2009) synthesized substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, demonstrating inhibitory effects on various cancer cell lines (Hafez & El-Gazzar, 2009).

  • Antimicrobial Agents : Research by Mabkhot et al. (2016) on thiophene-based heterocycles, including derivatives similar to our compound of interest, showed significant antimicrobial activity, particularly against fungal pathogens like Aspergillus fumigatus (Mabkhot et al., 2016).

  • Tuberculostatic Activity : Titova et al. (2019) explored the synthesis of structural analogs targeting antituberculous activity. Their work suggests the potential of compounds with triazolo[1,5-a]pyrimidine derivatives in treating tuberculosis, highlighting the importance of exploring these compounds for antimicrobial applications (Titova et al., 2019).

  • Supramolecular Assemblies : Fonari et al. (2004) discussed novel pyrimidine derivatives, including triazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones, and their role in forming hydrogen-bonded supramolecular assemblies. This research opens up avenues for the compound's application in material science and nanotechnology (Fonari et al., 2004).

Properties

IUPAC Name

3-methyl-7-(4-thiophen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O2S2/c1-18-12-11(16-17-18)13(15-9-14-12)19-4-6-20(7-5-19)24(21,22)10-3-2-8-23-10/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGYAAHLMJLHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.